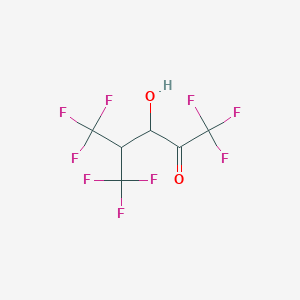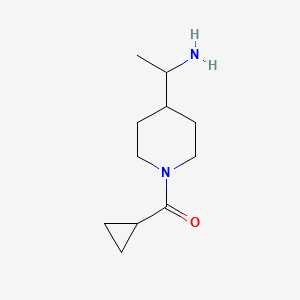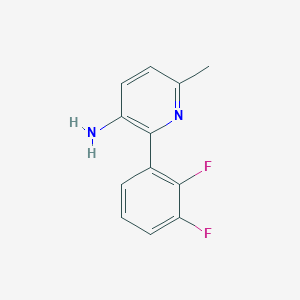
(4-Nitrophenyl)methyl 2,6-bis(phenylmethoxycarbonylamino)hexanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Nitrophenyl)methyl 2,6-bis(phenylmethoxycarbonylamino)hexanoate is a complex organic compound that features a nitrophenyl group, a methyl ester, and two phenylmethoxycarbonylamino groups attached to a hexanoate backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)methyl 2,6-bis(phenylmethoxycarbonylamino)hexanoate typically involves multiple steps:
Formation of the Hexanoate Backbone: The hexanoate backbone can be synthesized through the esterification of hexanoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid.
Introduction of the Phenylmethoxycarbonylamino Groups: The phenylmethoxycarbonylamino groups are introduced via a reaction between hexanoate and phenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Attachment of the 4-Nitrophenyl Group: The final step involves the nucleophilic substitution reaction where the 4-nitrophenyl group is introduced using 4-nitrophenylmethanol and a suitable activating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions would be critical to achieving the desired product yield and purity.
化学反应分析
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions, where the ester can be hydrolyzed to form carboxylic acids and the amide groups can be converted to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Hydrochloric acid (HCl) for ester hydrolysis and sodium hydroxide (NaOH) for amide hydrolysis.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Carboxylic acids and amines.
科学研究应用
Chemistry
In organic synthesis, (4-Nitrophenyl)methyl 2,6-bis(phenylmethoxycarbonylamino)hexanoate can be used as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
The compound’s potential biological activity, particularly due to the presence of the nitrophenyl and amide groups, makes it a candidate for drug development. It could be explored for its antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound might be investigated for their pharmacological effects. The nitrophenyl group is known to interact with various biological targets, potentially leading to the development of new therapeutic agents.
Industry
In materials science, the compound could be used in the synthesis of polymers or as a precursor for the production of specialty chemicals. Its unique structure might impart desirable properties to the materials, such as enhanced stability or specific reactivity.
作用机制
The mechanism by which (4-Nitrophenyl)methyl 2,6-bis(phenylmethoxycarbonylamino)hexanoate exerts its effects would depend on its specific application. In a biological context, the nitrophenyl group could interact with enzymes or receptors, altering their activity. The amide groups might facilitate binding to proteins or other macromolecules, influencing cellular pathways and processes.
相似化合物的比较
Similar Compounds
(4-Nitrophenyl)methyl 2,6-diaminohexanoate: Similar structure but with amino groups instead of phenylmethoxycarbonylamino groups.
(4-Nitrophenyl)methyl 2,6-bis(methoxycarbonylamino)hexanoate: Similar but with methoxycarbonylamino groups instead of phenylmethoxycarbonylamino groups.
Uniqueness
The presence of phenylmethoxycarbonylamino groups in (4-Nitrophenyl)methyl 2,6-bis(phenylmethoxycarbonylamino)hexanoate distinguishes it from its analogs. These groups can influence the compound’s solubility, reactivity, and interaction with biological targets, potentially leading to unique properties and applications.
属性
分子式 |
C29H31N3O8 |
|---|---|
分子量 |
549.6 g/mol |
IUPAC 名称 |
(4-nitrophenyl)methyl 2,6-bis(phenylmethoxycarbonylamino)hexanoate |
InChI |
InChI=1S/C29H31N3O8/c33-27(38-19-24-14-16-25(17-15-24)32(36)37)26(31-29(35)40-21-23-11-5-2-6-12-23)13-7-8-18-30-28(34)39-20-22-9-3-1-4-10-22/h1-6,9-12,14-17,26H,7-8,13,18-21H2,(H,30,34)(H,31,35) |
InChI 键 |
CKNHRHSELWMUNF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Amino-3-{[3-acetamido-6-({[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)-5-hydroxy-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}butanoic acid](/img/structure/B12084849.png)
![(4'-Chloro-2'-fluoro-[1,1'-biphenyl]-4-yl)(piperazin-1-yl)methanone](/img/structure/B12084854.png)
![1H-Pyrrole-3-carboxylicacid, 5-(1,1-dimethylethyl)-2-methyl-1-[3-(4-morpholinyl)propyl]-](/img/structure/B12084861.png)
![Ethanone, 1-[5-(bromomethyl)-2-furanyl]-](/img/structure/B12084862.png)

![Pregna-1,4-diene-3,11-dione, 17,20:20,21-bis[methylenebis(oxy)]-](/img/structure/B12084885.png)



![2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol](/img/structure/B12084896.png)



